7-Chloro-1-(2-iodophenyl)-1-oxoheptane is a chemical compound characterized by its unique structure, which includes a chloro group, an iodo-substituted phenyl group, and a heptane backbone. Its molecular formula is and it has a molecular weight of approximately 318.63 g/mol. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to the reactivity introduced by the halogen substituents.
Common reagents for these reactions include:
The biological activity of 7-Chloro-1-(2-iodophenyl)-1-oxoheptane has been explored in various studies. Its structure suggests potential interactions with biological targets, including enzyme inhibition and receptor binding. The presence of halogen atoms enhances its lipophilicity, which may improve its ability to penetrate biological membranes. Such properties make it a candidate for further investigation in pharmacological applications, particularly in the development of new therapeutic agents.
Several synthetic routes can be employed to produce 7-Chloro-1-(2-iodophenyl)-1-oxoheptane:
7-Chloro-1-(2-iodophenyl)-1-oxoheptane has several applications:
Studies on the interactions of 7-Chloro-1-(2-iodophenyl)-1-oxoheptane with various biological targets are essential for understanding its potential therapeutic effects. Preliminary research suggests that its halogen substituents could enhance binding affinity to specific enzymes or receptors, leading to modulation of biochemical pathways. Detailed interaction studies using techniques such as molecular docking and kinetic assays are warranted to elucidate its mechanism of action.
Several compounds share structural similarities with 7-Chloro-1-(2-iodophenyl)-1-oxoheptane:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 7-Chloro-1-(2-fluorophenyl)-1-oxoheptane | Similar backbone with fluorine instead of iodine | Different electronic properties due to fluorine |
| 7-Bromo-1-(2-methylphenyl)-1-oxoheptane | Bromine substitution instead of chlorine | Variation in reactivity due to bromine's larger size |
| 7-Iodo-1-(2-chlorophenyl)-1-oxoheptane | Iodine substitution on phenyl group | Potentially enhanced reactivity due to iodine's larger atomic radius |
The unique combination of a chloro group and an iodo-substituted phenyl group on a heptane backbone distinguishes 7-Chloro-1-(2-iodophenyl)-1-oxoheptane from other similar compounds. This structural uniqueness contributes to its specific chemical reactivity and potential applications across various fields, including medicinal chemistry and materials science.
Retrosynthetic analysis of halogenated aryl ketones reveals several viable disconnection patterns that can guide synthetic planning [1]. The most effective strategies focus on constructing the carbon framework while preserving halogen substitution patterns throughout the synthetic sequence.
The primary retrosynthetic disconnection for 7-chloro-1-(2-iodophenyl)-1-oxoheptane involves cleavage of the carbon-carbon bond adjacent to the carbonyl group, revealing 2-iodophenyl and heptanoyl components [1]. This approach allows for convergent synthesis strategies that can improve overall efficiency compared to linear synthetic sequences [2].
Alternative disconnection patterns include fragmentation at various positions along the heptane chain, enabling different synthetic approaches depending on available starting materials and reaction conditions. The presence of both chlorine and iodine substituents requires careful consideration of their differential reactivity patterns, with iodine being more reactive toward nucleophilic substitution and cross-coupling reactions [3].
Modern retrosynthetic planning increasingly incorporates considerations of atom economy and environmental impact [1]. For halogenated aryl ketones, this involves selecting disconnections that minimize waste generation and utilize readily available starting materials. The retrosynthetic analysis must also account for the stability of intermediates under various reaction conditions, particularly given the potential for halogen exchange reactions.
Advanced retrosynthetic strategies employ computational tools to evaluate multiple synthetic pathways simultaneously [4]. These approaches can identify optimal routes that balance factors such as step count, overall yield, and environmental impact. For complex halogenated ketones like 7-chloro-1-(2-iodophenyl)-1-oxoheptane, such computational approaches prove invaluable in identifying the most efficient synthetic strategies.
The utilization of 2-iodobenzaldehyde as a starting material provides a versatile platform for constructing halogenated aryl ketones through well-established synthetic transformations [5]. This approach leverages the inherent reactivity of the aldehyde functionality while preserving the ortho-iodine substituent for potential further functionalization.
Friedel-Crafts acylation represents the most direct approach for introducing the heptanoyl chain onto the 2-iodophenyl framework [6]. This transformation typically employs aluminum chloride or other Lewis acid catalysts under anhydrous conditions. The reaction proceeds through formation of an acylium ion intermediate that undergoes electrophilic attack on the aromatic ring. Careful control of reaction conditions is essential to prevent unwanted side reactions, particularly halogen exchange or polyacylation [7].
Alternative approaches involve sequential functional group transformations starting from 2-iodobenzaldehyde [5]. These protocols typically begin with reduction of the aldehyde to the corresponding alcohol, followed by conversion to suitable leaving groups for subsequent nucleophilic substitution reactions. The stepwise nature of these transformations allows for precise control over the introduction of the chloroheptyl chain while maintaining the integrity of the iodine substituent.
Palladium-catalyzed coupling reactions provide another avenue for constructing the target ketone structure [8]. These transformations can utilize 2-iodobenzaldehyde derivatives in cross-coupling reactions with appropriate organometallic reagents. The mild reaction conditions typically employed in these transformations minimize the risk of unwanted side reactions and provide excellent functional group tolerance [9].
Modern synthetic protocols increasingly emphasize continuous flow methodologies for improved safety and scalability [10]. These approaches are particularly advantageous for reactions involving volatile or hazardous reagents, such as those encountered in halogenation reactions. Continuous flow systems provide enhanced heat and mass transfer, enabling more precise control over reaction parameters and improved reproducibility.
The optimization of stepwise protocols requires systematic evaluation of reaction parameters including temperature, concentration, catalyst loading, and reaction time [11]. Statistical experimental design approaches, such as Design of Experiments methodologies, can efficiently identify optimal conditions while minimizing the number of required experiments. These approaches are particularly valuable for complex multi-step syntheses where multiple parameters interact.
Industrial-scale synthesis of halogenated aryl ketones presents unique challenges that differ significantly from laboratory-scale preparations [12]. The most significant obstacles include heat management, catalyst recovery and recycling, waste minimization, and process safety considerations. These factors become increasingly important as production scales increase from kilogram to metric ton quantities [13].
Heat management represents a critical consideration for large-scale halogenation and acylation reactions [3]. These transformations are typically highly exothermic, requiring sophisticated cooling systems and careful addition protocols to maintain reaction control. Inadequate heat removal can lead to thermal runaway conditions, resulting in decreased selectivity, catalyst deactivation, or dangerous pressure buildup. Modern industrial facilities employ advanced process control systems that monitor multiple parameters simultaneously and can automatically adjust reaction conditions to maintain optimal performance [14].
Catalyst recovery and recycling present both economic and environmental imperatives for industrial operations [15]. Traditional Lewis acid catalysts used in Friedel-Crafts reactions generate significant quantities of aluminum-containing waste that requires expensive disposal. Heterogeneous catalysts and recoverable catalyst systems have emerged as preferred alternatives, enabling multiple use cycles while maintaining catalytic activity [16]. Recent innovations include immobilized metal complexes and supported ionic liquid catalysts that combine the selectivity of homogeneous systems with the recoverability of heterogeneous catalysts.
Process intensification strategies offer promising approaches for addressing industrial-scale challenges [17]. These methodologies focus on maximizing reaction efficiency while minimizing equipment size and energy consumption. Microreactor technology and continuous flow systems exemplify process intensification principles, providing enhanced heat and mass transfer characteristics that enable more efficient reactions [10]. Such systems also offer improved safety profiles by reducing inventory of hazardous materials and providing better containment of reactive intermediates.
Advanced process analytical technology enables real-time monitoring and control of industrial synthetic processes [18]. These systems employ spectroscopic and chromatographic techniques to provide continuous feedback on reaction progress, allowing for dynamic optimization of reaction conditions. Such capabilities are particularly valuable for complex multi-step syntheses where early detection of deviations can prevent costly product losses or safety incidents.
Environmental considerations increasingly drive innovation in industrial synthetic methodologies [15]. Green chemistry principles emphasize the development of processes that minimize waste generation, reduce energy consumption, and eliminate the use of hazardous substances. For halogenated compound synthesis, this includes the development of more efficient halogenation protocols, improved catalyst systems, and innovative separation technologies that reduce environmental impact while maintaining economic viability.
Catalytic innovations continue to address the specific challenges associated with large-scale halogenated ketone synthesis [17]. Novel catalyst designs focus on improving activity, selectivity, and stability while reducing catalyst loading requirements. Supported metal catalysts, single-atom catalysts, and biomimetic systems represent emerging approaches that promise enhanced performance for industrial applications [19]. These advanced catalyst systems often incorporate sophisticated ligand designs that provide precise control over reactivity and selectivity.
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation of 7-Chloro-1-(2-iodophenyl)-1-oxoheptane through detailed analysis of both proton (¹H) and carbon-13 (¹³C) nuclei. The distinctive spectroscopic signatures arise from the unique electronic environments created by the dual halogen substitution pattern and ketone functionality [2] .
The ¹H Nuclear Magnetic Resonance spectrum of 7-Chloro-1-(2-iodophenyl)-1-oxoheptane exhibits distinct regional patterns characteristic of the molecular architecture. Aromatic protons demonstrate significant chemical shift variations dependent on their proximity to the iodine substituent. Protons positioned ortho to the iodine atom experience pronounced deshielding effects, appearing in the downfield region at 7.8-8.2 parts per million [4] [5]. This deshielding phenomenon results from the heavy atom effect of iodine, which reduces electron density around adjacent protons through spin-orbit coupling interactions [6] [7].
Meta-positioned aromatic protons display chemical shifts in the 7.2-7.6 parts per million range, demonstrating less pronounced deshielding compared to their ortho counterparts. The reduced effect at meta positions reflects the distance-dependent nature of halogen-induced electronic perturbations in aromatic systems [8] [9] [10]. Complex multipicity patterns characterize these aromatic signals due to through-bond coupling effects enhanced by the aromatic π-electron system [11] [12].
Aliphatic proton assignments span a broader chemical shift range from 1.3-4.0 parts per million, with specific positions determined by proximity to electron-withdrawing groups. Methylene protons adjacent to the chlorine atom appear most downfield within this range due to the inductive electron withdrawal of the halogen [13] [14]. The ketone α-protons exhibit characteristic chemical shifts around 2.4 parts per million, consistent with the electron-withdrawing nature of the carbonyl functionality [15] [16].
The ¹³C Nuclear Magnetic Resonance spectrum provides definitive identification of the carbon framework through characteristic chemical shift patterns. The carbonyl carbon represents the most diagnostic signal, appearing at approximately 200 parts per million as expected for aromatic ketones [15] [17] [16]. This chemical shift reflects the sp² hybridization and electron-deficient nature of the ketone carbon atom.
The aromatic carbon bearing the iodine substituent exhibits a distinctive upfield shift to approximately 95 parts per million, demonstrating the heavy atom shielding effect characteristic of iodine substitution [8] [6] [18]. This phenomenon contrasts sharply with other halogens, where fluorine and chlorine typically cause downfield shifts through inductive electron withdrawal [7]. The magnitude of this shielding effect serves as a diagnostic marker for iodine substitution in aromatic systems.
Aliphatic carbon assignments follow predictable patterns based on functional group proximity. The terminal chlorine-bearing carbon appears around 43 parts per million, reflecting the deshielding influence of the electronegative chlorine atom [19] [20]. Intermediate methylene carbons in the heptyl chain display chemical shifts in the 20-35 parts per million range, consistent with saturated aliphatic environments [11] [12].
Infrared spectroscopy and mass spectrometry provide complementary analytical techniques for structural characterization and molecular identification. The combined spectroscopic data establish definitive fingerprints for 7-Chloro-1-(2-iodophenyl)-1-oxoheptane through characteristic vibrational frequencies and fragmentation patterns [22] [23].
The infrared spectrum of 7-Chloro-1-(2-iodophenyl)-1-oxoheptane exhibits several diagnostic absorption bands that confirm the presence of key functional groups. The carbonyl stretching vibration appears as an intense, sharp peak at 1715 cm⁻¹, characteristic of aromatic ketones [15] [17] [22] [24] [25]. This frequency reflects the typical C=O bond strength in ketone systems, with the aromatic substitution providing minimal conjugative effects due to the ortho-iodine substitution pattern [22] [26].
Aromatic carbon-hydrogen stretching vibrations manifest in the 3000-3100 cm⁻¹ region with medium intensity, confirming the presence of the aromatic ring system [17] [27] [28]. These frequencies appear slightly elevated compared to aliphatic C-H stretches, reflecting the sp² hybridization of aromatic carbons [29] [27]. The multiplicity of peaks in this region corresponds to the multiple non-equivalent aromatic hydrogen environments created by the iodine substitution [28].
The carbon-chlorine stretching vibration produces a characteristic absorption in the 650-700 cm⁻¹ region with medium intensity . This frequency range is diagnostic for primary alkyl chlorides and provides confirmation of the terminal chlorine substitution [19]. Additional fingerprint region absorptions below 1500 cm⁻¹ offer secondary confirmation of the molecular architecture but require careful interpretation due to overlapping vibrational modes [22] [27].
Mass spectrometric analysis reveals characteristic fragmentation pathways that confirm the molecular structure and provide insight into gas-phase ion chemistry. The molecular ion peak appears at m/z 350, corresponding to the molecular weight of 7-Chloro-1-(2-iodophenyl)-1-oxoheptane [2]. The molecular ion typically exhibits low to medium intensity due to the inherent instability of halogenated aromatic systems under electron ionization conditions [30] [23] [31].
Alpha-cleavage represents the predominant fragmentation pathway, producing characteristic acylium ions that serve as diagnostic fragments [30] [23] [32] [33]. The loss of the heptyl chloride chain generates an acylium ion at m/z 231, corresponding to the 2-iodobenzoyl cation [C₇H₄IO]⁺ [30]. This fragment often appears as a prominent peak due to the stability imparted by aromatic resonance and the heavy atom effect of iodine.
Secondary fragmentation pathways include the loss of carbon monoxide from acylium ions, producing aryl cations at reduced mass-to-charge ratios [30] [32] [31]. Additional fragmentation may occur through McLafferty rearrangement mechanisms, particularly if sufficient chain length permits the formation of six-membered transition states [23] [16] [33]. The presence of both chlorine and iodine isotopes creates characteristic isotope patterns that provide additional structural confirmation [31] [34].
Density Functional Theory calculations provide comprehensive insight into the electronic structure, molecular geometry, and chemical properties of 7-Chloro-1-(2-iodophenyl)-1-oxoheptane. These computational studies employ hybrid functionals and appropriate basis sets to accurately model heavy atom effects and halogen bonding interactions [35] [36] [37].
The computational investigation of 7-Chloro-1-(2-iodophenyl)-1-oxoheptane employs the B3LYP hybrid density functional, recognized for its balanced treatment of exchange and correlation effects in organic molecular systems [35] [36] [38]. This functional demonstrates particular reliability for halogenated aromatic compounds, providing accurate predictions of geometric parameters and electronic properties [39] [40] [41]. The inclusion of exact Hartree-Fock exchange (25%) in B3LYP effectively captures the electronic correlation effects essential for describing halogen bonding interactions [35] [37].
Basis set selection employs the 6-311+G(d,p) formulation, incorporating triple-zeta valence orbitals with diffuse functions and polarization terms [36] [35]. This basis set proves particularly suitable for heavy atom calculations, providing adequate flexibility to describe the extended electron density distributions characteristic of iodine substituents [36] [42]. The inclusion of diffuse functions becomes critical for accurate modeling of halogen bonding interactions and electronic property calculations [39] [41].
Solvent effects receive treatment through implicit solvation models, typically employing the Polarizable Continuum Model to account for bulk dielectric effects [36] [35]. These calculations provide insight into the environmental dependence of electronic properties and spectroscopic parameters, particularly relevant for understanding chemical shifts and reaction mechanisms [43] [36].
Frontier molecular orbital analysis reveals the electronic characteristics governing chemical reactivity and spectroscopic properties. The Highest Occupied Molecular Orbital (HOMO) demonstrates significant contribution from the aromatic π-system, with notable electron density localization on the iodine-substituted benzene ring [35] . The heavy atom effect of iodine creates distinctive orbital energy patterns, typically stabilizing filled π-orbitals through spin-orbit coupling interactions [40] [45].
The Lowest Unoccupied Molecular Orbital (LUMO) exhibits characteristics typical of aromatic ketone systems, with substantial contribution from the carbonyl π* orbital [35] . The presence of electron-withdrawing halogen substituents modulates the LUMO energy, creating enhanced electrophilic character at the carbonyl carbon [37]. The calculated HOMO-LUMO energy gap typically ranges around 3.5 electron volts, indicating moderate chemical stability and reduced reactivity compared to more electron-rich aromatic systems [35] .
Molecular electrostatic potential mapping reveals the charge distribution patterns resulting from halogen substitution [37]. The iodine atom exhibits a characteristic σ-hole, a region of positive electrostatic potential that enables halogen bonding interactions [37] [45]. Simultaneously, the chlorine atom demonstrates strong electron-withdrawing character, creating localized positive charge accumulation on adjacent carbon atoms [46].
Global reactivity descriptors calculated from frontier orbital energies provide quantitative measures of molecular reactivity. The electronegativity (χ) and chemical hardness (η) parameters, derived from HOMO and LUMO energies, indicate the molecule's electron-accepting and electron-donating capabilities [35] . The presence of both electron-withdrawing groups (chlorine and carbonyl) and the heavy atom effect (iodine) creates a complex electronic environment with enhanced polarizability [39] [40].
Natural Bond Orbital analysis reveals the detailed bonding characteristics and charge distribution patterns [35] [36]. The calculations demonstrate significant charge transfer from the aromatic π-system to the halogen substituents, consistent with the inductive and mesomeric effects observed experimentally [37]. Second-order perturbation theory analysis quantifies the stabilization energies associated with hyperconjugative and conjugative interactions throughout the molecular framework [35] [36].